Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPYCPXBCCSDL-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215981 | |
| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64485-82-1, 60845-81-0 | |
| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64485-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060845810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (Z)-2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate chemical properties
An In-depth Technical Guide to Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate: Properties, Synthesis, and Application
Executive Summary
This compound, often abbreviated as EHATA, is a pivotal chemical intermediate in the pharmaceutical industry. Its structure, combining a 2-aminothiazole ring with an α-hydroxyimino acetate moiety, serves as a critical side-chain precursor for numerous third-generation cephalosporin antibiotics. These antibiotics, including blockbuster drugs like Cefotaxime, Ceftriaxone, and Cefixime, are indispensable in treating severe bacterial infections. The presence of the (Z)-oxyimino group provides significant stability against β-lactamase enzymes, a common mechanism of bacterial resistance, while the 2-aminothiazole ring enhances the antibacterial spectrum. This guide provides a comprehensive technical overview of EHATA, detailing its chemical properties, established synthesis protocols, reactivity, analytical characterization, and its foundational role in the structure-activity relationship of modern cephalosporins, tailored for researchers and professionals in drug development.
Molecular Identity and Structure
Proper identification is crucial for regulatory and research purposes. EHATA is most commonly known by its CAS Number and is predominantly used as the (Z)-isomer, which is critical for its biological activity in the final antibiotic structure.
-
IUPAC Name: ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate
-
Common Synonyms: EHATA, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate
-
CAS Number: 64485-82-1 (for Z-isomer), 60845-81-0 (for unspecified isomer)
-
Molecular Formula: C₇H₉N₃O₃S
-
InChIKey: BTEPYCPXBCCSDL-YHYXMXQVSA-N (Z-isomer)
-
Canonical SMILES: CCOC(=O)/C(=N\O)/C1=CSC(=N1)N
Caption: 2D Structure of this compound.
Physicochemical and Computed Properties
The physical and chemical properties of EHATA are essential for process development, handling, and storage. The compound is typically an off-white to light tan solid with limited solubility in water but better solubility in polar organic solvents like DMSO and methanol.
| Property | Value | Source(s) |
| Molecular Weight | 215.23 g/mol | |
| Appearance | Off-White to Light Tan Solid | ChemicalBook |
| Melting Point | 195-197 °C (lit.) | Sigma-Aldrich |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
| pKa (Predicted) | 9.53 ± 0.70 | ChemicalBook |
| XLogP3-AA (Computed) | 1.8 | PubChem |
| Topological Polar Surface Area | 126 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis and Manufacturing
The industrial synthesis of EHATA is a well-established multi-step process that begins with simple starting materials. The core strategy involves the sequential formation of the α-hydroxyimino acetate functionality followed by the construction of the 2-aminothiazole ring.
Causality of Experimental Choices: The choice of a Hantzsch-type thiazole synthesis is a classic and efficient method for constructing this heterocyclic ring. The initial nitrosation (oximation) of an active methylene compound like ethyl acetoacetate is a standard procedure to install the oxime group. Subsequent halogenation at the α-position activates the carbon for nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization.
A common synthetic pathway is outlined below:
-
Oximation: Ethyl acetoacetate is reacted with sodium nitrite in an acidic medium (e.g., sulfuric or acetic acid) to form 2-hydroxyimino ethyl acetoacetate. This reaction introduces the crucial oxime functionality.
-
Halogenation: The intermediate from step 1 is then halogenated, typically using bromine or sulfuryl chloride. This installs a leaving group on the carbon adjacent to the ketone, priming it for cyclization.
-
Cyclization (Hantzsch Thiazole Synthesis): The halogenated intermediate is reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the halogenated carbon, and subsequent intramolecular condensation and dehydration forms the 2-aminothiazole ring, yielding the final product, EHATA.
Caption: General workflow for the synthesis of EHATA.
Detailed Experimental Protocol (Exemplary)
The following protocol is a synthesized representation based on established patent literature and should be adapted and optimized under controlled laboratory conditions.
-
Step 1: Oximation Reaction
-
To a stirred solution of sodium nitrite in purified water in a three-necked flask, cool the mixture to 10-15 °C.
-
Slowly add ethyl acetoacetate to the solution while maintaining the temperature.
-
Add 50% concentrated sulfuric acid dropwise over 3-5 hours, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring for an additional 3-5 hours.
-
Extract the aqueous solution twice with a suitable organic solvent (e.g., chloroform).
-
Combine the organic phases and remove the solvent under reduced pressure to yield crude 2-hydroxyimino ethyl acetoacetate.
-
-
Step 2: Bromination Reaction
-
Gently warm the crude product from Step 1 to 30-40 °C.
-
Slowly add bromine dropwise over 3-5 hours, maintaining the temperature of the reaction system.
-
Continue to stir for 1-3 hours after the addition is complete to yield 4-bromo-2-hydroxyimino ethyl acetoacetate. This intermediate is often used directly in the next step without extensive purification.
-
-
Step 3: Ring-Closure Reaction
-
Dissolve the crude brominated intermediate and thiourea in a solvent such as methanol at 20-30 °C.
-
The reaction is typically rapid. Monitor completion using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution or can be isolated by removing the solvent under vacuum.
-
The resulting solid is filtered, washed with a cold solvent, and dried to yield EHATA. Further purification can be achieved by recrystallization.
-
Chemical Reactivity and Profile
The reactivity of EHATA is dominated by its three primary functional groups: the 2-amino group, the α-hydroxyimino (oxime) group, and the ethyl ester.
-
2-Amino Group: This is the most significant site for its application. The amino group is a potent nucleophile that is used to acylate the C7-amine of the 7-aminocephalosporanic acid (7-ACA) or related cephalosporin cores. This reaction forms the amide bond that constitutes the critical side-chain of the final antibiotic drug. Before this acylation, the carboxylic acid of the corresponding acid form of EHATA is typically activated (e.g., as an acid chloride or with a coupling agent).
-
α-Hydroxyimino Group: The oxime hydroxyl group can be alkylated (e.g., methylated or substituted with larger groups) to modulate the antibiotic's properties, such as its pharmacokinetic profile and stability against β-lactamases. The syn (or Z) stereochemistry of the oxime is crucial for potent antibacterial activity.
-
Ethyl Ester: The ester group serves as a protecting group for the carboxylic acid during the synthesis. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is then activated for coupling with the cephalosporin nucleus.
Application in Drug Development: A Cornerstone for Cephalosporins
The discovery that the 7-acylamino side chain of cephalosporins could be chemically modified was a watershed moment in antibiotic development. The introduction of the 2-(2-aminothiazol-4-yl)-acetamido moiety, derived from EHATA, was a particularly transformative advance, leading to the third generation of cephalosporins.
Structure-Activity Relationship (SAR) Insights:
-
Potency and Spectrum: The 2-aminothiazole ring is a key pharmacophore that confers high affinity for penicillin-binding proteins (PBPs), the target enzymes for β-lactam antibiotics. This enhanced binding leads to potent antibacterial activity, particularly against Gram-negative bacteria.
-
β-Lactamase Stability: The α-hydroxyimino group, especially in its (Z)-configuration and often alkylated (e.g., as a methoxyimino group), provides steric hindrance that protects the adjacent β-lactam ring from hydrolysis by many β-lactamase enzymes. This is the primary reason for the extended spectrum of activity of third-generation cephalosporins against resistant bacteria.
-
Modulation of Properties: By modifying the R-group on the oxime (derived from the hydroxyl of EHATA), drug developers can fine-tune the compound's properties. For instance, adding a carboxylic acid group, as in Ceftazidime, enhances activity against Pseudomonas aeruginosa.
Caption: Relationship between EHATA's structural features and antibiotic efficacy.
Analytical Characterization
Rigorous analytical control is necessary to ensure the purity and identity of EHATA for use in GMP (Good Manufacturing Practice) environments.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), a singlet for the thiazole ring proton (around 6.5-7.0 ppm), a broad singlet for the amino (-NH₂) protons, and a singlet for the oxime hydroxyl (-OH) proton.
-
¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons of the ester and the oxime carbon, as well as signals corresponding to the carbons of the thiazole ring and the ethyl group.
-
FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to N-H stretching of the amino group (around 3300-3400 cm⁻¹), O-H stretching of the oxime (broad, around 3200 cm⁻¹), C=O stretching of the ester (around 1720-1740 cm⁻¹), and C=N stretching of the oxime and thiazole ring (around 1620-1660 cm⁻¹).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of EHATA and related impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol, run in an isocratic or gradient mode. Detection is typically performed using a UV detector at a wavelength where the thiazole chromophore absorbs strongly (e.g., ~254 nm or ~280 nm).
Safety and Handling
EHATA is an irritant and requires careful handling in a laboratory or manufacturing setting. Personal protective equipment (PPE) is mandatory.
-
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling Recommendations: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.
References
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
-
ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
- Ochiai, M., et al. (1980). Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate CAS 64485-82-1
An In-depth Technical Guide to Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (CAS 64485-82-1)
Introduction: The Central Role of a Key Intermediate
This compound, commonly abbreviated as EHATA, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. While not an active pharmaceutical ingredient (API) itself, it serves as a pivotal advanced intermediate, particularly in the synthesis of the side chains for third and fourth-generation cephalosporin antibiotics.[1][2] The unique structural motif of a 2-aminothiazole ring coupled with a syn-configured (Z)-oxime is a cornerstone for the broad-spectrum antibacterial activity of blockbuster drugs such as Cefotaxime, Ceftriaxone, Cefixime, and Ceftazidime.[1][2]
The efficacy of these antibiotics is intrinsically linked to the precise stereochemistry of the side chain, which enhances their affinity for penicillin-binding proteins (PBPs) and confers stability against beta-lactamase enzymes produced by resistant bacteria. Understanding the synthesis, characterization, and handling of EHATA is therefore fundamental for any professional involved in the development and manufacturing of these life-saving therapeutics. This guide provides a comprehensive technical overview of EHATA, from its core chemical properties and synthesis to its critical application and analytical validation.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of its successful application in complex synthetic routes. The key identifiers and properties for EHATA are summarized below.
Compound Identification
A consistent nomenclature is critical for regulatory and research purposes. The compound is registered under CAS number 64485-82-1 and is known by several synonyms.[3][4][5][6]
| Identifier | Value |
| CAS Number | 64485-82-1[3][5][7] |
| IUPAC Name | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate[3] |
| Molecular Formula | C₇H₉N₃O₃S[3][5][7] |
| Molecular Weight | 215.23 g/mol [3][5][7] |
| InChIKey | BTEPYCPXBCCSDL-YHYXMXQVSA-N[3][5] |
| Canonical SMILES | CCOC(=O)/C(=N\O)/C1=CSC(=N1)N[3] |
| Common Synonyms | EHATA, Ethyl (Z)-2-(2-aminothiazol-4-yl)hydroiminoacetate[5] |
Physicochemical Data
The compound's physical characteristics dictate its behavior in solution and during isolation, influencing process design and formulation. It typically appears as an off-white to light tan or light yellow solid powder.[5][6]
| Property | Value | Source |
| Melting Point | 195-197 °C (lit.) | [5][6] |
| Boiling Point | 426.8 ± 37.0 °C (Predicted) | [5] |
| Density | ~1.46 g/cm³ (Estimate) | [5][6] |
| pKa | 9.53 ± 0.70 (Predicted) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5][6] |
The stereochemistry of the oxime group is of paramount importance. The (Z)-isomer (also referred to as the syn-isomer) is the desired configuration for incorporation into cephalosporin side chains, as it is essential for potent antibacterial activity.[2][8] The synthesis and purification processes are therefore carefully designed to favor the formation and isolation of this specific isomer.
Synthesis Pathway and Mechanistic Rationale
The industrial synthesis of EHATA is a multi-step process that requires precise control over reaction conditions to achieve high yield and isomeric purity. A common and effective route begins with ethyl acetoacetate.[1][2]
Overall Synthesis Workflow
The transformation from simple starting materials to the complex target molecule involves three key stages: oximation, halogenation, and cyclization.
Caption: General synthesis workflow for EHATA.
Step-by-Step Synthesis Protocol
The following protocol is a representative synthesis based on established methodologies.[1][2]
Step 1: Oximation of Ethyl Acetoacetate
-
Objective: To introduce the hydroxyimino (=N-OH) functional group.
-
Protocol:
-
Dissolve sodium nitrite in water within a reaction vessel and cool the solution to 10-15 °C.
-
Add ethyl acetoacetate to the chilled solution.
-
Slowly add an acid (e.g., sulfuric or acetic acid) dropwise while vigorously stirring and maintaining the temperature between 10-15 °C. The acid protonates the nitrite to form nitrous acid in situ, which then reacts with the active methylene group of the ethyl acetoacetate.
-
After the addition is complete, continue stirring for 3-5 hours to ensure the reaction goes to completion.
-
The resulting product, ethyl (Z)-2-hydroxyiminoacetoacetate, is then extracted using an organic solvent like chloroform.
-
-
Causality: This nitrosation reaction specifically targets the acidic C-2 position of the β-ketoester. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions, ensuring a high yield of the desired oxime.
Step 2: Halogenation
-
Objective: To activate the C-4 position for the subsequent cyclization reaction.
-
Protocol:
-
The crude product from Step 1 is warmed to 30-40 °C.
-
A halogenating agent, such as sulfuryl chloride (SO₂Cl₂) or bromine, is added dropwise. This reaction selectively halogenates the terminal methyl group.[2]
-
The reaction is typically continued for 1-3 hours after addition.
-
-
Causality: The halogen (e.g., chlorine) acts as a good leaving group, making the C-4 carbon highly electrophilic and primed for nucleophilic attack by thiourea in the final step.
Step 3: Cyclization with Thiourea
-
Objective: To form the 2-aminothiazole ring.
-
Protocol:
-
The halogenated intermediate is dissolved in a suitable solvent, such as methanol.
-
Thiourea is added to the solution, often in the presence of a catalyst.[1]
-
The mixture is stirred at a controlled temperature (e.g., 20-30 °C) to facilitate the ring-closure reaction.
-
Upon completion, the product (EHATA) precipitates or is isolated through vacuum distillation of the solvent.
-
-
Causality: This is a classic Hantzsch-type thiazole synthesis. The sulfur atom of thiourea acts as a nucleophile, attacking the halogenated carbon. Subsequently, one of the amino groups attacks the ketone carbonyl, leading to dehydration and the formation of the stable aromatic 2-aminothiazole ring.
Core Application: A Building Block for Cephalosporins
The primary and most critical application of EHATA is its role as the precursor for the C-7 acylamino side chain of numerous third-generation cephalosporins.[1][9] This side chain is fundamental to the drugs' antibacterial spectrum and β-lactamase stability.
The general process involves activating the carboxylic acid group of the side-chain acid (derived from EHATA) and coupling it with the 7-aminocephalosporanic acid (7-ACA) nucleus or a related core structure.
Caption: Pathway from EHATA to a final Cephalosporin API.
To achieve this, the ethyl ester of EHATA is typically hydrolyzed to the corresponding carboxylic acid. The oxime's hydroxyl group and the thiazole's amino group often require protection (e.g., with a trityl group) to prevent unwanted side reactions during the activation and coupling steps.[10] The final coupling reaction forms an amide bond between the side chain and the 7-amino position of the cephalosporin core, yielding the final API.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and correct isomeric form of EHATA is critical for its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
| Technique | Expected Data & Interpretation |
| ¹³C NMR | Signals corresponding to the ethyl ester carbons, the aromatic thiazole ring carbons, and the C=N of the oxime group can be expected. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.[3] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (oxime), C=O stretching (ester), and C=N stretching (oxime and thiazole ring) should be present.[3] |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of EHATA and quantifying the desired (Z)-isomer relative to the (E)-isomer and other process-related impurities.[10]
Exemplary HPLC Protocol:
-
Objective: To assess the chemical purity and isomeric ratio of an EHATA sample.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH-adjusted) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the thiazole chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Accurately weigh the EHATA sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Injection: Inject a defined volume (e.g., 10 µL) onto the column.
-
Analysis: The retention times of the (Z) and (E) isomers will differ, allowing for their separation and quantification. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[10]
-
Safety, Handling, and Storage
Proper handling and storage procedures are mandatory to ensure personnel safety and maintain the chemical integrity of EHATA.
Hazard Identification
The compound is classified with the following GHS hazards:[3][4][5]
| GHS Pictogram | Hazard Code | Hazard Statement |
| GHS07 | H315 | Causes skin irritation.[3][4] |
| GHS07 | H319 | Causes serious eye irritation.[3][4] |
| GHS07 | H335 | May cause respiratory irritation.[3][4] |
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Use safety glasses or goggles to prevent eye contact.
-
If dust is generated, use an appropriate respirator.
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Storage and Stability
To prevent degradation and isomerization, EHATA must be stored under controlled conditions.[5][8]
-
Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][8]
-
Light: Protect from light by storing in an opaque or amber container.[8]
-
Container: Keep the container tightly closed to prevent moisture ingress.
Conclusion
This compound is more than just a chemical intermediate; it is a critical enabler of modern antibiotic therapy. Its synthesis, which requires careful control of reaction conditions to ensure high isomeric purity, leads to a versatile building block for some of the most important cephalosporins in clinical use. For researchers and developers in the pharmaceutical field, a thorough understanding of its properties, synthesis, analysis, and handling is not merely beneficial but essential for the successful innovation and production of next-generation β-lactam antibiotics.
References
- National Center for Biotechnology Information.
-
National Center for Biotechnology Information. "this compound". PubChem Compound Database, CID 6401018. [Link]
- Google Patents. "CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
-
National Center for Biotechnology Information. "Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate". PubChem Compound Database, CID 6738988. [Link]
- Google Patents.
-
Metwally, M. A., Farahat, A. A., & Abdel-Wahab, B. F. (2010). "2-Amino-4-thiazolidinones: synthesis and reactions". Journal of Sulfur Chemistry, 31(4), 315–349. [Link]
-
National Center for Biotechnology Information. "Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins". PubMed. [Link]
- Google Patents. "EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester".
-
LookChem. "Cas 64485-82-1, Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate". [Link]
Sources
- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 3. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (64485-82-1) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
A Technical Guide to the Spectral Analysis of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate, a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, presents a unique structural framework amenable to comprehensive spectroscopic characterization.[1] Its molecular architecture, featuring an aminothiazole heterocycle, an ethyl ester, and a hydroxyimino (oxime) moiety, gives rise to a distinct spectral fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features. Understanding these characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring in synthetic and medicinal chemistry workflows.
The compound, with the molecular formula C₇H₉N₃O₃S and a molecular weight of 215.23 g/mol , is typically a light yellow to beige fine powder with a melting point of 195-197 °C.[2] The IUPAC name for the predominantly syn isomer is (Z)-ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate.[3]
Molecular Structure and Key Functional Groups
The interpretation of the spectral data is intrinsically linked to the molecule's structure. Below is a diagram illustrating the key functional groups that dictate its spectroscopic behavior.
Sources
Solubility and stability of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Introduction: The Pivotal Role of a Key Intermediate
This compound, hereafter referred to as EHATA, is a heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of the side chains for numerous third-generation cephalosporin antibiotics, such as cefotaxime, ceftriaxone, and cefixime.[1] These antibiotics are cornerstones in the treatment of severe bacterial infections.[1] The 2-aminothiazole ring is a well-established pharmacophore that imparts potent biological activity.[2]
Given its foundational role in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of EHATA's physicochemical properties is paramount for researchers, process chemists, and formulation scientists. The efficiency of synthesis, purification, and storage, as well as the quality of the final API, are directly influenced by the solubility and stability of this key starting material. This guide provides a detailed examination of these properties, offering both theoretical insights and practical, field-proven methodologies for their evaluation.
Core Physicochemical Properties
A baseline understanding of EHATA's physical and chemical characteristics is essential before delving into its solution behavior. These properties dictate its handling, storage, and analytical characterization.
| Property | Value | Source |
| Chemical Name | Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | [3] |
| CAS Number | 64485-82-1 | [3] |
| Molecular Formula | C₇H₉N₃O₃S | [3][4] |
| Molecular Weight | 215.23 g/mol | [3][4] |
| Appearance | Off-white to light tan/light yellow to beige fine powder | [3] |
| Melting Point | 195-197 °C (lit.) | [3] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [3] |
Solubility Profile: A Multifaceted Analysis
The solubility of EHATA is a critical parameter for reaction kinetics, crystallization, and purification processes. Its molecular structure, featuring both polar functional groups (amino, hydroxyimino) and a moderately non-polar ethyl ester group, results in a nuanced solubility profile.
Qualitative Solubility Assessment
Initial screenings indicate that EHATA exhibits slight solubility in polar aprotic and protic solvents.
-
Slightly Soluble In: Dimethyl sulfoxide (DMSO), Methanol.[3]
The causality for this behavior lies in the energetic balance of intermolecular forces. The amino and hydroxyimino groups can act as hydrogen bond donors and acceptors, favoring interactions with polar solvents. However, the overall molecular structure and crystal lattice energy limit its free dissolution in many common solvents at ambient temperatures.
Quantitative Solubility Determination: The Shake-Flask Method
To move beyond qualitative descriptions, a robust, quantitative method is required. The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Causality Behind Experimental Choices:
-
Excess Solute: The use of an excess of the compound ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible and accurate results.
-
Extended Equilibration Time: A 72-hour agitation period is chosen to ensure that the system reaches equilibrium. Preliminary experiments should be conducted to confirm that the concentration has plateaued and is no longer changing with time.
-
Phase Separation: Centrifugation or filtration is essential to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.
-
Validated Analytical Method: A specific and sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the dissolved solute without interference from impurities or degradants.
Experimental Protocol:
-
Preparation: Add an excess amount of EHATA (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial.
-
Equilibration: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C) and agitate for 72 hours.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of EHATA.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Diagram of the Solubility Determination Workflow:
Caption: Workflow for a forced degradation study.
Summary of Expected Stability
The following table summarizes the anticipated stability profile of EHATA under forced degradation conditions.
| Stress Condition | Reagents/Parameters | Expected Degradation | Primary Degradation Pathway |
| Acidic | 0.1 N HCl, 60 °C | Moderate to High | Ester Hydrolysis |
| Basic | 0.1 N NaOH, RT | High | Ester Hydrolysis |
| Oxidative | 3% H₂O₂, RT | Low to Moderate | Thiazole/Oxime Oxidation |
| Thermal | 80 °C (Solid) | Low | General Decomposition |
| Photolytic | ICH Q1B | Low | Photochemical Reaction |
Conclusion and Forward Outlook
This compound is a compound with moderate stability and generally low solubility in most common organic solvents, with the exception of highly polar aprotic solvents like DMSO. The primary liability of the molecule is its ethyl ester functionality, which is prone to hydrolysis under both acidic and basic conditions.
The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess these critical properties. A thorough understanding of EHATA's solubility and stability is not merely an academic exercise; it is a prerequisite for the development of efficient, controlled, and scalable synthetic processes that deliver high-purity APIs for the manufacturing of life-saving cephalosporin antibiotics. By applying these principles, scientists can de-risk development, optimize processes, and ensure the consistent quality of the final drug product.
References
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. Google Patents.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
This compound | C7H9N3O3S | CID 6401018. PubChem. Available from: [Link]
Sources
- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 4. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synonyms for Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (EHATA)
An In-depth Technical Guide to the Nomenclature and Identification of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (EHATA)
Introduction: The Central Role of EHATA in Pharmaceutical Synthesis
This compound, commonly abbreviated as EHATA, is a heterocyclic compound of significant interest to the pharmaceutical industry.[1] Its structural framework, featuring a 2-aminothiazole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] The primary importance of EHATA lies in its function as a critical starting material or key intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), most notably third-generation cephalosporin antibiotics. Its specific utility as the "Cefdinir Side-Chain Ethyl Ester" underscores its direct application in the production of Cefdinir, a widely prescribed antibiotic.[1]
This guide provides an in-depth analysis of the nomenclature, synonyms, and key identifiers for EHATA. For researchers, scientists, and drug development professionals, a precise understanding of this compound's various names and identifiers is paramount for accurate literature searching, patent analysis, and unambiguous communication in a regulatory and manufacturing context.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational to scientific research and development. EHATA is known by several systematic and common names, which can lead to confusion if not properly cataloged. The multiplicity of names arises from different chemical naming conventions (e.g., IUPAC vs. common names) and historical usage in literature and commerce.
Systematic and Common Synonyms
The name "this compound" is descriptive but cumbersome for daily use. Consequently, a variety of synonyms and abbreviations are frequently encountered. The table below consolidates these names, providing a clear reference for identifying this molecule.
| Nomenclature Type | Name/Synonym | Source |
| Common Abbreviation | EHATA | [1] |
| Common Abbreviation | EHTAA | [1] |
| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | [4] |
| Systematic Variant | Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | [1][4] |
| Systematic Variant | Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate | [1] |
| Stereoisomer Specific | (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | [4][5] |
| Stereoisomer Specific | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate | [4] |
| Application-Specific | Cefdinir Side-Chain Ethyl Ester | [1] |
| Alternative Name | Noraminothiazole ethyl ester | [1] |
| Alternative Name | Ethyl 2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate | [4] |
| Alternative Name | Ethyl (2-amino-1,3-thiazol-4-yl)(hydroxyimino)acetate | [4] |
Causality Behind Nomenclature Variation: The presence of the oxime group (=N-OH) gives rise to potential E/Z stereoisomerism. Names specifying "(Z)" or "(E)" (e.g., (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate) are more precise, as the geometric configuration can influence reactivity and the final structure of the API.[4] The "predominantly syn" descriptor seen in some commercial products refers to the spatial arrangement of the oxime's hydroxyl group relative to the ester, which corresponds to the Z configuration.
Key Chemical Identifiers
Beyond trivial and systematic names, unique numerical identifiers are crucial for database searches and regulatory submissions.
| Identifier | Value | Source |
| Primary CAS Number | 64485-82-1 | [1][4] |
| Secondary CAS Number | 60845-81-0 | [4] |
| EC Number | 264-910-1 | |
| MDL Number | MFCD00010415 | [1] |
| PubChem CID | 6738988 | [4] |
Physicochemical Properties
A summary of EHATA's key physical and chemical properties provides essential information for handling, storage, and reaction planning.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₃S | [1][4] |
| Molecular Weight | 215.23 g/mol | [1][4] |
| Appearance | Off-White to Light Tan Solid/Powder | [1] |
| Melting Point | 195-197 °C (lit.) | [1] |
| Boiling Point | 426.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.4565 (rough estimate) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [1] |
Core Application: A Gateway to Cephalosporins
The principal application of EHATA is its role as a key building block in organic synthesis.[1] The 2-aminothiazole oxime moiety is a cornerstone for the side chain of several third-generation cephalosporin antibiotics, which are vital for treating a wide range of bacterial infections.
The general workflow involves the coupling of the EHATA-derived side chain with the core cephalosporin nucleus, typically 7-aminocephalosporanic acid (7-ACA) or a derivative thereof.
Experimental Causality: The choice of EHATA as a precursor is strategic. The ethyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with earlier synthetic steps. This ester can be selectively hydrolyzed later to reveal the carboxylic acid necessary for the crucial amide bond formation with the 7-ACA nucleus. The aminothiazole ring is essential for the antibacterial spectrum and potency of the final drug.
Chemical Structure Visualization
The chemical structure of EHATA is foundational to understanding its reactivity and function.
References
-
Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. [Link]
-
PubChem. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. [Link]
-
PubChem. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. [Link]
-
ResearchGate. Chemical synthesis of 2-aminothiazole analogs. [Link]
-
Wikipedia. 2-Aminothiazole. [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]
Sources
- 1. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 64485-82-1|(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes & Protocols: The Pivotal Role of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate in Advanced Antibiotic Development
These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (EHATA). This document elucidates the compound's significance as a cornerstone intermediate, details validated synthetic protocols, and explores the mechanistic basis for its efficacy in the generation of potent β-lactam antibiotics.
Introduction: The Strategic Importance of EHATA
This compound, often abbreviated as EHATA, is a critical starting material in the synthesis of the C-7 acylamino side chains for numerous third and fourth-generation cephalosporin antibiotics.[1][2] Its molecular architecture, featuring a 2-aminothiazole ring and a (Z)-hydroxyimino group, is fundamental to the enhanced antibacterial spectrum and β-lactamase stability of blockbuster drugs like Cefotaxime, Ceftriaxone, Ceftazidime, and Cefixime.[1][2]
The aminothiazole moiety significantly enhances the binding affinity of the cephalosporin to penicillin-binding proteins (PBPs) in bacteria, particularly in Gram-negative species.[3][4][5] Simultaneously, the syn-configured (or Z-isomer) oxime functional group provides crucial steric shielding for the β-lactam ring, rendering the antibiotic resistant to degradation by a wide range of β-lactamase enzymes—a primary mechanism of bacterial resistance.[3][6] Understanding the synthesis and manipulation of EHATA is therefore paramount for the development of new and effective cephalosporins.
Physicochemical Properties & Safety Data
Proper handling and characterization of EHATA are essential for successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | [7] |
| Molecular Formula | C₇H₉N₃O₃S | [7][8] |
| Molecular Weight | 215.23 g/mol | [7] |
| Appearance | Light yellow to beige fine powder | [9] |
| CAS Number | 64485-82-1 (for Z-isomer) | [8] |
Safety & Handling: EHATA is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
-
Precautionary Measures: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[10][11]
Core Application: A Versatile Precursor for Cephalosporin Side Chains
The primary application of EHATA is its role as a foundational block for the (Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetamido side chains that characterize many modern cephalosporins. The general structure highlights how this side chain, derived from EHATA, is appended to the 7-amino position of the core cephem nucleus.
Caption: General structure of advanced cephalosporins.
Experimental Protocols
The following protocols are provided as a guide. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Protocol 1: Synthesis of this compound (EHATA)
This synthesis is a well-established three-step process starting from ethyl acetoacetate. The causality is clear: oximation introduces the key nitrogen-oxygen bond, halogenation activates the C4 position for nucleophilic attack, and cyclization with thiourea builds the essential aminothiazole ring.
Caption: Synthetic workflow for EHATA production.
Step A: Oximation of Ethyl Acetoacetate [1][2]
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve sodium nitrite (NaNO₂) in purified water.
-
Cool the solution to 10-15°C using an ice bath.
-
Slowly add ethyl acetoacetate to the stirred solution.
-
Add 50% concentrated sulfuric acid dropwise, ensuring the reaction temperature is maintained between 10-15°C. The addition should take approximately 3-5 hours.
-
After the addition is complete, continue stirring for another 3-5 hours at the same temperature.
-
Extract the product, 2-oximino ethyl acetoacetate, with chloroform. Combine the organic phases.
-
Remove the solvent via vacuum distillation to obtain the intermediate product.
Step B: Halogenation (Bromination Example) [1]
-
Gently warm the product from Step A to 30-40°C.
-
Slowly add bromine (Br₂) dropwise, maintaining the temperature at 30-40°C. This step is highly exothermic and requires careful monitoring.
-
After the addition, continue to stir the reaction mixture for 1-3 hours. The product is 4-bromo-2-oximino ethyl acetoacetate.
Step C: Cyclization (Ring Closure) [1][2]
-
Dissolve the brominated intermediate from Step B in methanol at 20-30°C.
-
Add thiourea to the solution. An optional catalyst, such as 12-ammonium phosphomolybdate, can be used to improve yield and reaction time.[1]
-
Stir the mixture for approximately 20-30 minutes. The cyclization reaction forms the aminothiazole ring.
-
If a solid catalyst was used, filter it out.
-
Purify the final product, EHATA, from the mother liquor, typically through vacuum distillation or recrystallization.
Protocol 2: Synthesis of a Ceftriaxone Precursor Side Chain and Coupling
This protocol demonstrates the conversion of EHATA into an activated side chain and its subsequent coupling to the cephalosporin nucleus, 7-ACT (7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl})-3-cephem-4-carboxylic acid), a key step in ceftriaxone synthesis.
Caption: Workflow for cephalosporin side chain coupling.
Step A: O-Alkylation of EHATA
-
The hydroxyimino group of EHATA is first alkylated to form the desired alkoxyimino group. For ceftriaxone, this is a methoxyimino group.
-
A typical procedure involves reacting EHATA with a methylating agent (e.g., dimethyl sulfate) in the presence of a base. This step is often followed by hydrolysis of the ethyl ester to yield the free carboxylic acid.
Step B: Activation of the Side Chain Acid
-
The carboxylic acid of the side chain must be activated to facilitate amide bond formation. A common industrial method is to convert it into a reactive thioester, such as 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE).[12] This provides a stable yet highly reactive intermediate.
Step C: Condensation with 7-ACT [12][13]
-
Suspend the 7-ACT nucleus in a suitable solvent system, such as a mixture of acetone and water.
-
Add a base, such as triethylamine (TEA) or N-methylmorpholine, to deprotonate the amino group of 7-ACT, making it nucleophilic.[12][13]
-
Add the activated side chain (AE) from Step B to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 25°C) until completion, which can be monitored by HPLC.
-
Upon completion, the by-product (e.g., 2-mercaptobenzothiazole) is removed, often by filtration.[12]
-
The final product, ceftriaxone, is then typically isolated as a sodium salt by adding a sodium source (e.g., sodium acetate) and crystallizing from the solution.[12][13]
Mechanistic Rationale: Structure-Activity Relationship
The clinical success of cephalosporins derived from EHATA is not coincidental; it is a direct result of the specific chemical moieties this intermediate provides.
-
β-Lactam Core: The four-membered β-lactam ring is the pharmacophore. It mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), leading to irreversible acylation and inactivation of these crucial cell wall synthesis enzymes.[6][14]
-
Aminothiazole Ring: This heterocyclic group, introduced via EHATA, dramatically increases the binding affinity of the antibiotic for the PBPs of Gram-negative bacteria, broadening the spectrum of activity.[3][15]
-
(Z)-Alkoxyimino Group: This group, formed from the hydroxyimino function of EHATA, provides steric hindrance that protects the adjacent β-lactam ring from being hydrolyzed and inactivated by bacterial β-lactamase enzymes.[6][16] The syn or (Z) conformation is critical for this protective effect.[17]
Sources
- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 3. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 5. Cefditoren, a new aminothiazolyl cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. An improvement for synthesis of ceftriaxone sodium [jcpu.cpu.edu.cn]
- 13. EP0556768B1 - Process for the production of ceftriaxone - Google Patents [patents.google.com]
- 14. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GR-20263: a new aminothiazolyl cephalosporin with high activity against Pseudomonas and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on beta-lactam antibiotics. II. Synthesis and structure-activity relationships of alpha-hydroxyiminoarylacetyl cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
An Application Note from the Office of Chemical Safety
Introduction and Scope
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (CAS No. 64485-82-1), hereafter referred to as EHATA, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics.[1] Its structural integrity and purity are paramount for successful downstream applications. However, like many reactive organic molecules, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols to protect laboratory personnel and ensure experimental reproducibility.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, offering a framework of protocols grounded in the principles of risk assessment, hazard mitigation, and emergency preparedness. The causality behind each procedural step is explained to foster a deep-seated culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
EHATA is classified as an irritant.[1] The primary hazards, as identified in GHS classifications and safety data sheets, are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[2][3][4]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][3][4]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][4][5]
While the toxicological properties have not been fully investigated, related aminothiazole structures may present additional hazards upon decomposition or in the case of chronic exposure.[6][7] Therefore, a conservative approach dictates treating the compound with a high degree of caution, assuming it may be harmful by ingestion, inhalation, or skin absorption.[7] The core principle of our risk assessment is ALARP (As Low As Reasonably Practicable) for all potential exposures.
Physicochemical Properties for Safe Handling
Understanding the physical properties of EHATA is the first step in designing safe handling procedures. For instance, its solid, powdered form increases the risk of aerosolization, making engineering controls for dust containment a priority.
| Property | Value | Source |
| CAS Number | 64485-82-1 | [1][4][5] |
| Molecular Formula | C₇H₉N₃O₃S | [4][5][8] |
| Molecular Weight | 215.23 g/mol | [4][8][9] |
| Appearance | Off-white to light tan/yellow solid powder | [1][5][10] |
| Melting Point | 195-197 °C (lit.) | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][5] |
| Stability | Stable under recommended storage conditions. May decompose in water. | [10] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light and moisture. | [1][5][10] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, beginning with robust engineering controls and supplemented by appropriate PPE. This hierarchy prioritizes collective protection over individual protection.
4.1 Engineering Controls The primary engineering control for handling EHATA powder is a certified Chemical Fume Hood . This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particulates and ensures any potential dust is contained and exhausted safely. All operations involving the transfer, weighing, or manipulation of solid EHATA must be performed within a fume hood.
4.2 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection below is mandatory for all personnel handling EHATA.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a chemical-resistant barrier to prevent skin contact and irritation (H315). Double-gloving is recommended for extended operations. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against airborne particles and accidental splashes, mitigating the risk of serious eye irritation (H319).[2][11] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Must be kept fully buttoned. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | Required when handling larger quantities or when the potential for aerosolization is high, to prevent respiratory tract irritation (H335).[4] |
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is critical for ensuring safety and procedural consistency.
SOP-01: Receiving and Initial Storage
-
Verification: Upon receipt, confirm the container is intact and the seal is not broken.
-
Decontamination: Wipe the exterior of the container with a 70% ethanol solution before bringing it into the laboratory.
-
Labeling: Verify the manufacturer's label. Add a laboratory-specific label indicating the date of receipt and the assigned owner.
-
Initial Storage: Immediately transfer the compound to its designated storage location (2-8°C, dark, dry, inert atmosphere).[1][5][10]
-
Log Entry: Record the compound's arrival, quantity, and storage location in the chemical inventory system.
SOP-02: Protocol for Weighing and Handling Solid EHATA This protocol is designed to minimize exposure and prevent contamination.
-
Preparation: Don all required PPE as specified in Section 4.2.
-
Work Area Setup: Perform all work within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Tool Assembly: Assemble all necessary tools (spatulas, weigh boats, secondary containers) inside the fume hood. Use anti-static weigh boats and tools to prevent dispersal of the fine powder.
-
Equilibration: Allow the EHATA container to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability.[10]
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a tared weigh boat. Close the primary container immediately.
-
Transfer: Transfer the weighed compound to a labeled secondary container for transport to the reaction vessel.
-
Cleanup: Clean the spatula and work surface thoroughly. Dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) in the designated solid chemical waste container.
-
Return to Storage: Securely seal the primary EHATA container and return it to its designated storage location.
-
Documentation: Record the amount of substance used in the laboratory notebook and the chemical inventory log.
Caption: Workflow for weighing and handling solid EHATA.
Emergency Procedures
A self-validating safety system must include clear, actionable emergency protocols.
SOP-03: Spill Response Protocol The response to a spill is dictated by its scale.
-
Immediate Actions (All Spills):
-
Alert personnel in the immediate area.
-
If the spill is outside a fume hood, evacuate the area.
-
-
Small Spill (Inside Fume Hood, <1g):
-
Wearing full PPE, gently cover the spill with an absorbent material (e.g., sand, vermiculite) to prevent aerosolization.[12]
-
Carefully scoop the mixture into a labeled container for hazardous waste.
-
Wipe the area with a damp cloth, then decontaminate with a suitable solvent. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (>1g or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Close the laboratory door and post a warning sign.
-
Contact the institution's Environmental Health & Safety (EH&S) department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Caption: Decision tree for EHATA spill response.
SOP-04: First Aid for Exposure Immediate and correct first aid is vital.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Waste Disposal
All waste contaminated with EHATA, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect all solid waste in a clearly labeled, sealed, and puncture-proof container.
-
The container label must include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).
-
Arrange for pickup and disposal through the institution's certified EH&S waste management program. Do not dispose of EHATA down the drain or in regular trash.[12]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate CAS 64485-88-7. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C7H9N3O3S | CID 6401018. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245. Retrieved from [Link]
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CEFTRIAXONE IMPURITY 5. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 去甲氨噻肟酸乙酯,主要为顺式 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. scbt.com [scbt.com]
- 9. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate CAS 64485-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols: Strategic Derivatization of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate for Novel Compound Synthesis
Introduction: The Strategic Value of a Privileged Scaffold
The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (EHTA) represents a particularly valuable starting material. It is a key intermediate in the synthesis of advanced cephalosporin antibiotics and serves as a versatile building block for creating diverse molecular architectures.[6][7]
This guide provides a detailed exploration of the chemical reactivity of EHTA, offering robust, field-proven protocols for its derivatization. We will delve into the modification of its three primary reactive centers: the exocyclic 2-amino group, the alpha-hydroxyimino (oxime) moiety, and the C-4 ethyl ester. The causality behind experimental choices is explained to empower researchers to adapt and innovate, transforming this single precursor into a library of novel compounds for drug discovery and development.
Physicochemical Properties and Reactivity Profile of EHTA
Before proceeding to synthetic protocols, a clear understanding of the starting material's properties and reactive sites is crucial.
Table 1: Physicochemical Properties of EHTA
| Property | Value | Reference |
| Chemical Name | Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate | |
| CAS Number | 64485-82-1 | [8] |
| Molecular Formula | C₇H₉N₃O₃S | |
| Molecular Weight | 215.23 g/mol | |
| Appearance | Off-white to light tan solid | [8] |
| Melting Point | 195-197 °C | [8] |
| Solubility | Slightly soluble in DMSO and Methanol | [8] |
Reactivity Overview:
EHTA offers three distinct functional groups for chemical modification. The strategic selection of reagents and reaction conditions allows for selective derivatization, providing a modular approach to library synthesis.
Caption: Derivatization pathways of EHTA at its three primary reactive centers.
Safety Considerations: EHTA is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Protocols and Methodologies
The following protocols are designed to be self-validating, incorporating in-process controls (e.g., TLC) and robust purification steps.
Derivatization of the 2-Amino Group
The exocyclic amino group at the C-2 position of the thiazole ring is a potent nucleophile, making it the most common site for derivatization.
This protocol yields N-benzoyl-2-aminothiazole derivatives. The causality for using pyridine is twofold: it acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion, and it can also serve as a nucleophilic catalyst.
Step-by-Step Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add EHTA (1.0 mmol, 215 mg).
-
Dissolution: Add 10 mL of anhydrous pyridine. Stir the mixture until all solids are dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.1 mmol, 155 mg, 0.13 mL) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot indicates completion.
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove pyridine hydrochloride.
-
Purification: Recrystallize the crude product from ethanol to yield the pure N-acylated derivative.
This reaction creates a thiourea linkage, which is a valuable pharmacophore in its own right and a precursor for further cyclization reactions to form fused heterocyclic systems.[1]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve EHTA (1.0 mmol, 215 mg) in 15 mL of anhydrous ethanol.
-
Reagent Addition: Add phenyl isothiocyanate (1.0 mmol, 135 mg, 0.12 mL) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
Derivatization of the α-(Hydroxyimino) Group
The oxygen of the oxime is nucleophilic and can be readily alkylated after deprotonation with a suitable base. This modification is critical for mimicking the side chains of certain β-lactam antibiotics.[10]
This protocol demonstrates a standard Williamson ether synthesis on the oxime hydroxyl group. Potassium carbonate is a safe and effective base for this transformation.
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask, add EHTA (1.0 mmol, 215 mg), anhydrous potassium carbonate (1.5 mmol, 207 mg), and 15 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add ethyl iodide (1.2 mmol, 187 mg, 0.1 mL) to the suspension.
-
Reaction: Stir the mixture at 50-60 °C for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).
Derivatization of the Ethyl Ester Group
The ester functionality is susceptible to nucleophilic attack, most notably by hydrazine, which converts the ester into a highly versatile acid hydrazide intermediate.
Acid hydrazides are crucial building blocks for synthesizing a wide array of five-membered heterocycles, such as oxadiazoles and pyrazoles, significantly expanding the chemical space accessible from EHTA.[1]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, suspend EHTA (1.0 mmol, 215 mg) in 20 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (10.0 mmol, 0.5 mL) to the suspension.
-
Reaction: Heat the mixture to reflux for 8-12 hours. A precipitate usually forms as the reaction proceeds.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid hydrazide product by vacuum filtration and wash with cold ethanol. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
General Experimental Workflow and Data Management
A systematic workflow is essential for reproducible and successful synthesis.
Caption: A generalized workflow for the synthesis and characterization of novel EHTA derivatives.
Table 2: Summary of Derivatization Protocols
| Protocol | Derivatization Type | Key Reagents | Solvent | Conditions | Expected Product Class |
| 1 | N-Acylation | Benzoyl Chloride, Pyridine | Pyridine | 0 °C to RT, 4-6 h | Amide |
| 2 | N-Thiourea Formation | Phenyl Isothiocyanate | Ethanol | Reflux, 3-5 h | Thiourea |
| 3 | O-Alkylation | Ethyl Iodide, K₂CO₃ | DMF | 50-60 °C, 6-8 h | Oxime Ether |
| 4 | Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux, 8-12 h | Acid Hydrazide |
Conclusion and Future Perspectives
This compound is a remarkably versatile and economically significant platform molecule. The protocols detailed herein provide a reliable foundation for accessing a wide range of novel derivatives through modifications at its amino, oxime, and ester functionalities. Each new compound serves as a potential candidate for biological screening, particularly in the search for new antibacterial and anticancer agents, where the 2-aminothiazole scaffold has a proven track record of success.[4][5] The strategic combination of these derivatization techniques allows for the rapid generation of compound libraries, accelerating the hit-to-lead optimization process in modern drug discovery.
References
-
Ansari, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]
-
Jose, J., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
- Google Patents (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
-
Der Pharma Chemica (2011). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
PubChem (n.d.). This compound. Available at: [Link]
-
Chimenti, F., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules. Available at: [Link]
-
Wujec, M., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. Available at: [Link]
-
Biointerface Research in Applied Chemistry (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available at: [Link]
-
ResearchGate (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Available at: [Link]
- Google Patents (1984). EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.
- Google Patents (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
ResearchGate (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available at: [Link]
-
ResearchGate (n.d.). Various synthetic routes to the 2-aminothiazole core preparation. Available at: [Link]
- Google Patents (2004). KR100392409B1 - A process for preparing cephalosporine derivatives using new thiazole compound.
-
ResearchGate (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]
-
MDPI (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Available at: [Link]
-
MDPI (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]
-
National Institutes of Health (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Available at: [Link]
-
El-Faham, A., et al. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. KR100392409B1 - A process for preparing cephalosporine derivatives using new thiazole compound - Google Patents [patents.google.com]
- 8. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 9. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
Scale-up synthesis of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate for industrial production
An Application Note for the Industrial Production of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Topic: Scale-up Synthesis of this compound for Industrial Production Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, commonly referred to as EHATA, is a pivotal building block in the synthesis of numerous third-generation cephalosporin antibiotics, including the widely used drug Cefdinir[1]. The stereochemistry of the oxime group, specifically the (Z)- or syn-isomer, is critical for the ultimate therapeutic efficacy of the final active pharmaceutical ingredient (API). Consequently, developing a robust, scalable, and economically viable synthesis process that selectively yields the desired (Z)-isomer is of paramount importance for industrial production. This application note provides a detailed guide for the scale-up synthesis of EHATA, grounded in established chemical principles and field-proven methodologies. We will elucidate the synthetic strategy, provide a comprehensive step-by-step protocol, address critical scale-up parameters, and outline essential safety and analytical considerations.
Introduction: The Strategic Importance of EHATA
The 2-aminothiazole ring is a core structural motif in a multitude of potent cephalosporins. The substituent at the C4 position of this ring, particularly the α-(hydroxyimino)acetate side chain of EHATA, plays a crucial role in conferring broad-spectrum antibacterial activity and stability against β-lactamase enzymes. The industrial demand for EHATA is therefore directly linked to the production of essential antibiotics.
The transition from laboratory-scale synthesis to industrial production introduces significant challenges. These include:
-
Yield Maximization: Ensuring high conversion and minimizing product loss during work-up and purification.
-
Purity and Isomer Control: Consistently achieving high chemical purity (>97%) and selectively forming the therapeutically active (Z)-isomer.
-
Process Safety: Managing the risks associated with corrosive, toxic, and flammable reagents on a large scale.
-
Economic Viability: Optimizing reagent costs, cycle times, and waste streams to ensure a commercially sustainable process.
This guide is designed to address these challenges by presenting a self-validating protocol rooted in established patent literature and chemical engineering principles.
Synthetic Strategy and Mechanistic Overview
The most prevalent and industrially adopted route for EHATA synthesis begins with the readily available and cost-effective starting material, ethyl acetoacetate. The synthesis proceeds through a three-step sequence: oximation (nitrosation), halogenation, and cyclization with thiourea.
A key innovation for industrial efficiency has been the development of "one-pot" or streamlined processes where the intermediate, ethyl 4-halo-2-hydroxyiminoacetoacetate, is generated and consumed in situ without isolation[2]. This approach significantly reduces cycle time, solvent usage, and potential losses associated with intermediate handling.
The overall synthetic transformation is depicted below:
Caption: High-level workflow for the synthesis of EHATA.
Mechanistic Rationale
-
Oximation: The reaction is initiated by the nitrosation of the active methylene group of ethyl acetoacetate. Under acidic conditions, an alkyl nitrite (like isopropyl nitrite) or sodium nitrite generates the nitrosating species. The choice of an alkyl nitrite under acidic conditions has been shown to produce the intermediate ester in high yield, predominantly as the desired syn-isomer[2]. This stereochemical control at the first step is crucial for the final product's configuration.
-
Halogenation: The subsequent halogenation occurs at the terminal methyl group (the 4-position). Reagents like sulfuryl chloride for chlorination or bromine for bromination are commonly used. This step converts the acetyl group into a reactive α-haloketone moiety, which is primed for cyclization.
-
Hantzsch Thiazole Synthesis (Cyclization): The final step is a classic Hantzsch thiazole synthesis. The thiourea acts as a dinucleophilic reagent. One of its amino groups attacks the electrophilic carbonyl carbon, while the sulfur atom attacks the carbon bearing the halogen, leading to cyclization and the formation of the 2-aminothiazole ring. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction[2].
Detailed Protocol for Scale-Up Synthesis
This protocol is a synthesized representation based on common industrial practices described in the literature[2][3]. It is intended for execution in a controlled manufacturing environment by trained professionals.
Equipment and Materials
-
Equipment: Glass-lined or stainless steel reactor (appropriate volume for scale), equipped with overhead stirring, temperature control unit (heating/cooling jacket), nitrogen inlet, condenser, and controlled addition funnels/pumps.
-
Raw Materials:
-
Ethyl 4-chloroacetoacetate
-
Isopropyl nitrite (or other suitable alkyl nitrite)
-
Isopropyl alcohol (IPA)
-
Concentrated Hydrochloric Acid (HCl)
-
Thiourea
-
Pyridine or N,N-Dimethylaniline
-
Purified Water
-
Safety Precautions
All operations must be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and lab coats[4][5].
| Reagent | Key Hazards | Handling Precautions |
| Ethyl 4-chloroacetoacetate | Lachrymator, corrosive | Handle in a fume hood. Avoid inhalation and contact with skin/eyes. |
| Isopropyl Nitrite | Highly flammable, volatile | Keep away from ignition sources. Use in a closed system. |
| Hydrochloric Acid | Highly corrosive, toxic fumes | Use with extreme caution. Ensure adequate ventilation. |
| Pyridine | Flammable, toxic, harmful if swallowed/inhaled | Handle in a fume hood. Avoid contact and inhalation. |
| Thiourea | Suspected carcinogen | Avoid dust generation. Use appropriate respiratory protection. |
Step-by-Step Synthesis Protocol
(Note: Molar ratios are provided as a guide; optimization for specific equipment is required.)
Step A: In Situ Formation of Ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charge: Charge the reactor with ethyl 4-chloroacetoacetate (1.0 eq) and isopropyl alcohol (approx. 1.2 L/kg of chloroacetoacetate). Begin agitation.
-
Cooling: Cool the reactor contents to 5-10°C using the cooling jacket.
-
Catalyst and Nitrosation: Add concentrated HCl (catalytic amount, e.g., 0.03-0.05 eq) to the mixture.
-
Controlled Addition: Begin the slow, controlled addition of isopropyl nitrite (1.1-1.2 eq) via a subsurface addition tube, maintaining the internal temperature between 10-20°C. An initial exotherm may be observed[2].
-
Reaction Monitoring: Stir the mixture at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the consumption of ethyl 4-chloroacetoacetate is complete.
-
Degassing: Once the reaction is complete, bubble a stream of nitrogen through the reaction mixture for 60-90 minutes to remove any excess nitrosating agents[2]. This step is critical to prevent side reactions in the next stage.
Step B: Cyclization to Form EHATA
-
Base and Thiourea Solution: In a separate vessel, prepare a solution of thiourea (1.0-1.1 eq) and pyridine (1.0-1.1 eq) in purified water (approx. 2.5 L/kg of thiourea).
-
Controlled Addition: Slowly add the aqueous thiourea/pyridine solution to the reactor containing the intermediate from Step A over 2-3 hours. Maintain the internal temperature at 20-25°C with cooling as necessary.
-
Precipitation and Reaction: The product will begin to precipitate as a solid. Continue stirring the resulting slurry for an additional 3-5 hours at 20-25°C to ensure complete cyclization.
-
Reaction Completion: Monitor the disappearance of the intermediate by HPLC.
Step C: Isolation and Purification
-
Cooling and Filtration: Cool the slurry to 0-5°C and hold for at least 1 hour to maximize crystallization.
-
Filtration: Filter the product using a suitable centrifuge or filter dryer.
-
Washing: Wash the filter cake sequentially with:
-
A cold (0-5°C) mixture of isopropyl alcohol/water (e.g., 2:3 v/v) to remove inorganic salts and pyridine hydrochloride.
-
Cold purified water to remove residual salts.
-
Cold isopropyl alcohol to displace water and aid in drying[2].
-
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Process Validation and Analytical Control
A robust manufacturing process relies on stringent in-process controls and final product specifications.
In-Process Controls (IPCs)
-
Temperature Monitoring: Critical during additions of isopropyl nitrite and the thiourea solution to control exotherms and minimize side products.
-
Reaction Completion: Monitored by HPLC, with acceptance criteria such as <1% remaining starting material or intermediate.
-
pH Control: While not explicitly adjusted in this protocol, monitoring pH during work-up can be crucial in alternative procedures for ensuring the product is isolated as the free base.
Final Product Quality Control
The isolated EHATA should be a light yellow to off-white solid[6].
| Parameter | Specification | Analytical Method |
| Appearance | Off-White to Light Tan Solid | Visual Inspection |
| Melting Point | 195-197 °C (lit.)[4] | Melting Point Apparatus |
| Assay (HPLC) | ≥ 97.0% | HPLC with UV detection |
| (Z)-Isomer Purity (HPLC) | Predominantly syn/Z-isomer | HPLC with UV detection |
| Solubility | Slightly soluble in DMSO and Methanol[6] | Visual Assessment |
| Identification | Conforms to reference standard | FTIR, ¹H NMR |
Data Summary and Physicochemical Properties
Table 1: Typical Process Parameters and Expected Results
| Parameter | Value | Rationale / Comment |
| Overall Yield | 75-85% | Based on ethyl 4-chloroacetoacetate. Higher yields are possible with optimization. |
| Cycle Time | 24-36 hours | Can be reduced with optimized reaction times and efficient work-up. |
| Final Purity (HPLC) | > 97% | Achievable with proper washing and control of reaction conditions. |
| Solvent Usage | ~5-8 L/kg of product | A key parameter for process mass intensity (PMI) and cost. |
Table 2: Physicochemical Properties of EHATA
| Property | Value | Reference |
| CAS Number | 64485-82-1 | [4] |
| Molecular Formula | C₇H₉N₃O₃S | [6] |
| Molecular Weight | 215.23 g/mol | [4] |
| Appearance | Off-White to Light Tan Solid | [6] |
| Melting Point | 195-197 °C | [4] |
Conclusion
The scale-up synthesis of this compound is a well-established industrial process that requires meticulous control over reaction conditions, particularly temperature and reagent addition rates, to ensure high yield and stereochemical purity. The streamlined, one-pot approach presented here minimizes cycle time and operational complexity, making it highly suitable for large-scale manufacturing. Adherence to strict safety protocols and the implementation of robust analytical controls are essential for the consistent and safe production of this critical pharmaceutical intermediate. This guide provides a foundational framework for researchers and drug development professionals to successfully implement and optimize the industrial synthesis of EHATA.
References
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
- EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
-
Preparation method of 2-(2-amino-4-thiazole)-2(Z)-trityloxyiminoacetic acid - Patent CN-102180843-A . PubChem. [Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. [Link]
-
Ethyl Cyanoacetate, 98+% MSDS . Exposome-Explorer. [Link]
-
Common Name: ETHYL CYANOACETATE HAZARD SUMMARY . NJ.gov. [Link]
Sources
- 1. Preparation method of 2-(2-amino-4-thiazole)-2(Z)-trityloxyiminoacetic acid - Patent CN-102180843-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 3. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 4. 去甲氨噻肟酸乙酯,主要为顺式 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
Troubleshooting & Optimization
Common impurities in Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate and their removal
Technical Support Center: Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound, a critical intermediate in the synthesis of cephalosporin antibiotics.[1] Here, we address common questions regarding impurities and provide practical, field-proven troubleshooting protocols to ensure the highest quality of your material for downstream applications.
Frequently Asked Questions (FAQs)
Section 1: Understanding Common Impurities
Q1: What are the primary impurities I should be aware of when synthesizing or sourcing this compound?
A1: The impurity profile of this compound, often abbreviated as EHATA, is primarily dictated by its synthesis route. The most common synthesis involves the reaction of an ethyl 4-halo-2-hydroxyiminoacetoacetate intermediate with thiourea.[2] Consequently, the main impurities fall into three categories:
-
Unreacted Starting Materials: Residual amounts of thiourea and halogenated intermediates (e.g., ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate) can carry over into the crude product.[2]
-
Geometric Isomers: The hydroxyimino group (=N-OH) can exist in two geometric forms: (Z)-isomer (syn) and (E)-isomer (anti). For cephalosporin synthesis, the (Z)-isomer is the desired product due to its specific stereochemistry required for biological activity.[2] The (E)-isomer is considered a significant process-related impurity.
-
Side-Reaction Byproducts: Minor impurities can arise from side reactions, such as the formation of thiazolidinone derivatives or other condensation products.[3]
The table below summarizes these key impurities and their origins.
| Impurity Category | Specific Example | Typical Source | Analytical Detection Method |
| Starting Materials | Thiourea | Incomplete cyclization reaction | HPLC, TLC |
| Ethyl 4-chloro-2-hydroxyiminoacetoacetate | Incomplete cyclization reaction | HPLC, GC-MS, TLC | |
| Geometric Isomers | (E)-isomer of EHATA (anti) | Non-stereoselective oximation or isomerization | HPLC, NMR Spectroscopy[2] |
| Byproducts | Dimerization products, Thiazolidinones | Side reactions during synthesis | HPLC, LC-MS |
Q2: Why is controlling the (E)-isomer (anti) so critical for my research?
A2: The stereochemistry of the oxime functional group is paramount. The desired (Z)-isomer (syn) is the geometrically correct precursor for the side chain of many third-generation cephalosporin antibiotics like ceftazidime.[2] The presence of the (E)-isomer (anti) is detrimental for two main reasons:
-
Pharmacological Inactivity: Cephalosporins synthesized using the (E)-isomer will have an incorrect three-dimensional structure, rendering them biologically inactive or significantly less potent.
-
Purification Challenges: The (E) and (Z) isomers are structurally very similar, which can complicate downstream purification of the final active pharmaceutical ingredient (API), leading to lower yields and higher manufacturing costs. Therefore, controlling this impurity at the intermediate stage is crucial.
Q3: What are the recommended analytical methods for quantifying the purity of EHATA?
A3: A multi-faceted approach is recommended for robust quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for purity assessment. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile and phosphate buffer) can effectively separate the desired (Z)-isomer from the (E)-isomer and other synthesis-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the isomeric ratio (syn vs. anti). The chemical shifts of the protons adjacent to the oxime group are distinct for each isomer, allowing for direct quantification.[2]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method for monitoring reaction progress and detecting the presence of unreacted starting materials.[2] A common mobile phase is a mixture of ethyl acetate and petroleum ether.[2]
Section 2: Troubleshooting and Purification Protocols
Q4: My crude EHATA shows significant levels of water-soluble starting materials. What is the most effective way to remove them?
A4: Unreacted thiourea and inorganic salts from the synthesis are readily removed by performing an aqueous wash or slurry of the crude product. These impurities have high solubility in water, whereas EHATA is only slightly soluble.
Protocol 1: Aqueous Washing of Crude EHATA
-
Suspend the Crude Product: Place the crude EHATA solid into a reaction vessel. Add purified water (approximately 5-10 mL per gram of crude product).
-
Stir: Agitate the slurry at room temperature (20-25°C) for 30-60 minutes. This allows sufficient time for the water-soluble impurities to dissolve.
-
Filter: Collect the solid product by filtration using a Büchner funnel.
-
Wash: Wash the filter cake with additional portions of cold purified water to remove any remaining dissolved impurities.
-
Dry: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This step is critical to remove residual water which can interfere with subsequent steps.
Causality Check: This process works by exploiting the vast difference in polarity and water solubility between the organic product and the inorganic/highly polar starting materials.
Q5: My EHATA has an unacceptably high concentration of the (E)-isomer. How can I selectively remove it to enrich the desired (Z)-isomer?
A5: The most effective and industrially scalable method for removing the unwanted (E)-isomer is through recrystallization . This technique leverages subtle differences in the solubility of the two isomers in a carefully selected solvent system. Isopropyl alcohol is often an effective solvent for this purpose.[2]
Protocol 2: Isomer Enrichment via Recrystallization
-
Solvent Selection: Choose a solvent in which the desired (Z)-isomer has moderate solubility at high temperatures and low solubility at room temperature, while the (E)-isomer is preferably more soluble. Isopropyl alcohol (IPA) or an IPA/water mixture is a good starting point.[2]
-
Dissolution: In a suitable flask, suspend the impure EHATA in the chosen solvent (e.g., IPA). Heat the mixture to reflux with stirring until all the solid dissolves completely. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Cooling (Crystallization): Slowly cool the solution. Allow it to cool naturally to room temperature first, then place it in an ice bath for at least 1 hour to maximize the precipitation of the less soluble (Z)-isomer. Rapid cooling should be avoided as it can trap impurities within the crystal lattice.
-
Isolation: Collect the crystallized product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the dissolved (E)-isomer.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C.
-
Purity Check: Analyze the purified product by HPLC or NMR to confirm the isomeric ratio has improved. A single recrystallization can significantly increase the purity from ~90% to >97% of the (Z)-isomer.
Self-Validation: The melting point of the purified product should be sharp and align with the literature value for the pure (Z)-isomer (approx. 195-197°C).[4] A broad or depressed melting range indicates the presence of residual impurities.
Visual Workflow and Data Summary
The general purification strategy for crude EHATA can be visualized as a sequential process to remove different classes of impurities.
Caption: General purification workflow for crude EHATA.
References
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.Google Patents (CN106699681A).
- Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.Google Patents (EP0102687A2).
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
This compound | C7H9N3O3S | CID 6401018. PubChem. Available at: [Link]
-
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988. PubChem. Available at: [Link]
Sources
- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
Technical Support Center: Overcoming Challenges in Thiourea Cyclization Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for thiourea-mediated cyclization reactions. As a cornerstone in the synthesis of nitrogen- and sulfur-containing heterocycles, thiourea is an invaluable reagent for medicinal and materials chemists. However, its unique reactivity profile can present challenges, from low yields to complex product mixtures.
This guide is structured as a series of troubleshooting questions and in-depth answers. It is designed to provide you, our fellow researchers and drug development professionals, with the field-proven insights and actionable protocols necessary to overcome common hurdles. We will explore the causality behind experimental choices, ensuring that each step is understood, validated, and optimized for success.
Core Troubleshooting Guide
This section addresses the most pressing issues encountered during thiourea cyclization experiments. Each answer provides a mechanistic explanation for the problem and a detailed path toward a solution.
Q1: My cyclization reaction with thiourea is resulting in very low or no product yield. What are the likely causes and how can I fix it?
A1: Root Cause Analysis & Optimization Strategy
Low or no yield in a thiourea cyclization is a common but solvable problem that typically points to one of four areas: reactant stoichiometry, reaction conditions, catalyst inefficiency, or the inherent nucleophilicity of the thiourea itself.
1. The Nucleophilicity of Thiourea: Thiourea is a relatively weak nucleophile. For cyclization to occur, the sulfur or nitrogen atom must effectively attack an electrophilic center. In many cases, especially under neutral or acidic conditions, the equilibrium does not favor the key bond-forming step.
-
Expert Insight: The nucleophilicity of thiourea can be significantly enhanced by a base, which deprotonates the molecule to form a more reactive thiolate anion. However, strong bases can also promote unwanted side reactions. The key is to select a base that is strong enough to facilitate the reaction but not so strong that it decomposes the starting materials. For reactions sensitive to strong bases, leveraging a bifunctional thiourea catalyst that can act as a hydrogen-bond donor can activate the electrophile, making it more susceptible to attack by the neutral thiourea.[1][2][3]
2. Incorrect Stoichiometry: Many thiourea cyclizations are multi-component reactions (e.g., the Biginelli reaction). The molar ratio of the reactants is critical. An incorrect ratio can halt the reaction at an intermediate stage or favor side-product formation.
-
Field-Proven Protocol: For a typical three-component reaction like the Biginelli synthesis of dihydropyrimidinethiones, an excess of thiourea is often used to drive the reaction to completion. A common starting point for optimization is a molar ratio of Aldehyde: β-ketoester: Thiourea of 1:1:1.5 .[4][5]
3. Suboptimal Reaction Conditions (Temperature, Solvent, Time):
-
Temperature: While heat can accelerate reactions, excessively high temperatures (>100-120 °C) can lead to the decomposition of thiourea or the desired product.[6] Some reactions work efficiently at moderate temperatures (e.g., 60-80 °C), especially with an effective catalyst.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can be effective but may complicate purification. In many modern protocols, solvent-free (neat) conditions or more environmentally benign solvents like ethanol are preferred.[7]
-
Reaction Time: Overly long reaction times can lead to byproduct formation. It is essential to monitor the reaction's progress.
Workflow: Systematic Optimization Protocol
This protocol provides a structured approach to optimizing a low-yield reaction.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), thiourea (1.5 mmol), and the chosen catalyst (see table below for suggestions).
-
Solvent/Condition:
-
Solvent-Free: Gently heat the mixture in an oil bath to the desired temperature (start with 80 °C).
-
Solvent-Based: Dissolve the reactants in a minimal amount of a trial solvent (e.g., 5 mL of ethanol or acetonitrile).
-
-
Monitoring: Use Thin Layer Chromatography (TLC) every 30 minutes to track the consumption of the limiting reactant (usually the aldehyde). Use a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).
-
Workup & Analysis: Once the starting material is consumed (or after a set time, e.g., 2 hours), cool the reaction to room temperature.
-
If the product precipitates, add cold water or ethanol, stir, and collect the solid by vacuum filtration.[5]
-
If no solid forms, perform an appropriate extraction.
-
-
Optimization: Wash the crude product, dry it, and determine the yield. Use this baseline to systematically vary one parameter at a time (catalyst, temperature, etc.) as detailed in the table below.
Data Presentation: Catalyst and Condition Optimization
The selection of an appropriate catalyst is crucial. The following table summarizes quantitative data from various studies for a model Biginelli reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| No Catalyst | - | Solvent-Free | 90 | 120 | ~40 | [5] |
| NH₄Cl | 10 | Solvent-Free | 100 | 45 | 91 | [8] |
| ZrCl₄ | 10 | Solvent-Free | 100 | 105 | 94 | [5] |
| Gluconic Acid | 25 | Water (aq. soln) | 60 | 180-360 | 85-95 | [4] |
| H-ZSM-5 Zeolite | 0.35 g | Ball-Milling | Ambient | 10 | 96 | [9] |
Q2: My reaction is messy, and I'm isolating multiple by-products. How can I improve the selectivity for my desired cyclized product?
A2: Identifying and Suppressing Competing Reaction Pathways
A complex reaction mixture indicates that one or more side reactions are competing with the desired cyclization pathway. The most common culprits are desulfurization, alternative cyclization modes leading to isomers, and decomposition.
1. Desulfurization: This is the loss of sulfur from the thiourea moiety, often resulting in the formation of the corresponding urea (or guanidine) analog of your target heterocycle. This process is typically promoted by harsh conditions, such as high temperatures or the presence of certain metals or strong oxidizing agents.
-
Mechanistic Insight: The C=S bond in thiourea is weaker than the C=O bond in urea. At elevated temperatures, oxidative or hydrolytic processes can lead to the replacement of sulfur with oxygen.
2. Competing Condensations and Isomer Formation: In multicomponent reactions, the starting materials can react via alternative pathways. For instance, in the Biginelli reaction, a common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[5] Furthermore, if the thiourea is unsymmetrically substituted, it possesses multiple nucleophilic sites (two nitrogens and one sulfur), which can lead to the formation of regioisomers.[10]
-
Expert Insight: The choice of catalyst and reaction conditions can steer the reaction towards a specific pathway. Lewis acids often favor the formation of an N-acyliminium ion intermediate, which promotes the desired Biginelli pathway, while base catalysis might favor the Knoevenagel condensation.[7] Controlling the temperature is also crucial, as different pathways may have different activation energies.[10]
Troubleshooting Workflow for Poor Selectivity
The following diagram outlines a logical workflow for diagnosing and solving issues with reaction selectivity.
Caption: Troubleshooting workflow for poor reaction selectivity.
Visualizing Competing Pathways: The Biginelli Reaction Example
This diagram illustrates the desired reaction pathway versus a common side reaction.
Caption: Desired vs. side reaction pathways in a Biginelli reaction.
Frequently Asked Questions (FAQs)
Q3: How do I choose the right catalyst for my reaction?
A3: The catalyst's role is often to activate either the electrophile or the nucleophile.
-
Lewis Acids (e.g., ZrCl₄, InCl₃, Yb(OTf)₃): These are excellent for activating carbonyl groups in aldehydes or ketones, making them more electrophilic. They are highly effective in reactions like the Biginelli synthesis.
-
Brønsted Acids (e.g., HCl, p-TsOH, Gluconic Acid): These protonate reactants to generate reactive intermediates, such as iminium ions. They are a classic choice but can sometimes be too harsh.[7] Milder, eco-friendly acids are gaining popularity.[4]
-
Organocatalysts (e.g., Chiral Thioureas, Isothioureas): Bifunctional thiourea catalysts can activate substrates through hydrogen bonding, offering a mild and often stereoselective route.[11][12] Isothioureas act as nucleophilic catalysts, opening up different mechanistic pathways.[13]
-
Heterogeneous Catalysts (e.g., Zeolites, Clays): These offer the significant advantage of easy removal from the reaction mixture by simple filtration, simplifying purification.[9]
Q4: I am struggling with product purification. How can I effectively remove unreacted thiourea and other impurities?
A4: Purification can be challenging due to the high polarity of both thiourea and many heterocyclic products.
-
Recrystallization: This is the most effective method if your product is a solid. Ethanol is often an excellent choice for recrystallizing dihydropyrimidinethiones and related compounds.[5]
-
Aqueous Wash: Unreacted thiourea is water-soluble. After the reaction, dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing it thoroughly with water can remove a significant amount of thiourea and other polar impurities.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next step. Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product. A common mistake is starting with too polar a solvent system, which causes everything to elute together.
Q5: Can microwave irradiation or ultrasonication improve my reaction?
A5: Yes, both are well-documented methods for accelerating thiourea cyclizations.
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermally induced by-products.[7]
-
Ultrasonication: This method uses acoustic cavitation to enhance mass transfer and accelerate the reaction, often under milder temperature conditions than conventional heating.
Both methods are considered green chemistry approaches as they often lead to higher efficiency and reduced energy consumption.[7]
References
-
Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. [Link]
-
A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. [Link]
-
Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. Organic Letters. [Link]
-
Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. National Institutes of Health. [Link]
-
Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. American Chemical Society. [Link]
-
Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]
-
Enantioselective Aza-Sakurai Cyclizations: Dual Role of Thiourea as H-bond Donor and Lewis Base. National Institutes of Health. [Link]
-
Synthesis of Heterocycles by Isothiourea Organocatalysis. ResearchGate. [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central. [Link]
-
10.3: Thiourea Based Catalysis. Chemistry LibreTexts. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis of uriedo and thiouriedo derivatives of peptide conjugated heterocycles - A new class of promising antimicrobials. PubMed. [Link]
-
Enantioselective Thiourea-Catalyzed Cationic Polycyclizations. ResearchGate. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. RSC Publishing. [Link]
-
Thiourea-catalyzed glycosylation: a breakthrough in stereoselective synthesis of oligosaccharides. Chemical Communications (RSC Publishing). [Link]
-
Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. [Link]
-
Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. [Link]
-
Exploring the Catalytic Capabilities of Thiourea in Industrial Processes. Jinan Yuntian Technology Co., Ltd. [Link]
-
Peptide heterocycle conjugates: a diverted edman degradation protocol for the synthesis of N-terminal 2-iminohydantoins. PubMed. [Link]
-
Visible-light-promoted cyclodesulfurization of phenolic thioureas: An organophotoredox catalytic approach to 2-aminobenzoxazoles. ResearchGate. [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. [Link]
Sources
- 1. Enantioselective Aza-Sakurai Cyclizations: Dual Role of Thiourea as H-bond Donor and Lewis Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. sennosbiotech.com [sennosbiotech.com]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiourea-catalyzed glycosylation: a breakthrough in stereoselective synthesis of oligosaccharides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Assessment of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate, a critical starting material in the synthesis of third-generation cephalosporin antibiotics such as Cefditoren Pivoxil, is no exception.[1] Its purity directly impacts the quality and impurity profile of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind method selection, compare two distinct reversed-phase HPLC (RP-HPLC) methodologies, and provide the necessary protocols and validation insights to empower researchers and drug development professionals in their analytical endeavors.
The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a foundational building block in complex synthetic pathways.[2] Impurities present in this intermediate, whether they are unreacted starting materials, by-products from the synthesis, or degradation products, can be carried through subsequent reaction steps, potentially leading to the formation of difficult-to-remove impurities in the final API. These impurities can compromise the safety, efficacy, and stability of the drug product. Consequently, a well-designed HPLC method should be capable of separating the main compound from all potential process-related and degradation impurities, a characteristic known as "stability-indicating."[3]
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The synthesis of this compound often involves the reaction of ethyl 2-chloroacetoacetate with thiourea.[2] Potential impurities could include:
-
Starting materials: Unreacted ethyl 2-chloroacetoacetate and thiourea.
-
Reaction by-products: Compounds formed through side reactions or incomplete reactions.
-
Degradation products: The molecule contains ester and oxime functionalities, which can be susceptible to hydrolysis under acidic or basic conditions.[3]
A robust HPLC method must be able to resolve the main peak from these and other potential unknown impurities.
Comparative Analysis of HPLC Methods
| Parameter | Method A: Phosphoric Acid-Based | Method B: Acetate Buffer-Based |
| Stationary Phase | C18 (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 150 mm) | C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 272 nm | UV at 254 nm and 272 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 20 µL |
Rationale for Method Design
Method A utilizes a simple mobile phase of dilute orthophosphoric acid and acetonitrile. The acidic nature of the mobile phase helps to suppress the ionization of the amine group on the thiazole ring, leading to better peak shape and retention on the C18 column. This method is straightforward to prepare and is a good starting point for initial purity assessments.[4]
Experimental Protocols
Preparation of Solutions
Mobile Phase A (Method A): Add 1.0 mL of concentrated orthophosphoric acid to 1000 mL of HPLC grade water and mix well.
Mobile Phase A (Method B): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid.
Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve it in a 50 mL volumetric flask with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B for each respective method). Sonicate if necessary to ensure complete dissolution.
HPLC Operating Procedure (General)
-
Equilibrate the HPLC system with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main compound. For more accurate quantitation, a reference standard for each impurity would be required.
Method Validation and System Suitability
A crucial aspect of ensuring the reliability of any analytical method is validation. Key validation parameters that should be assessed for these HPLC methods include:[6]
-
Specificity/Selectivity: The ability of the method to resolve the main peak from potential impurities and degradation products. This is often demonstrated through forced degradation studies.
-
Linearity: The method should provide a linear response over a defined concentration range.
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
System Suitability: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:
-
Tailing factor: Should be close to 1 for a symmetrical peak.
-
Theoretical plates: A measure of column efficiency.
-
Reproducibility of retention time and peak area: Expressed as the relative standard deviation (%RSD) of replicate injections.
Forced Degradation Studies: A Tool for Method Validation
To establish the stability-indicating nature of an HPLC method, forced degradation studies are essential.[3] These studies involve subjecting the sample to various stress conditions to generate potential degradation products. The HPLC method is then used to analyze the stressed samples to demonstrate that the degradation products are well-separated from the main peak and from each other.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm) for a specified period.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The selection of an appropriate HPLC method for the purity assessment of this compound is a critical step in ensuring the quality of this key pharmaceutical intermediate. Both the phosphoric acid-based and the acetate buffer-based methods presented in this guide offer viable options, each with its own advantages. The choice between them will depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired level of method robustness.
Ultimately, a well-developed and thoroughly validated stability-indicating HPLC method is an indispensable tool for researchers, scientists, and drug development professionals. It provides the confidence needed to move forward in the drug development process, ensuring that the final product is built upon a foundation of quality and purity.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
- Google Patents. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
-
PubChem. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. National Center for Biotechnology Information. [Link]
-
Jain, D., et al. (2012). Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil. Journal of the Chilean Chemical Society, 57(4), 1375-1378. [Link]
- Google Patents. (1984). Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester. EP0102687A2.
- Sahu, P. K., et al. (2011). UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. Journal of Applied Pharmaceutical Science, 1(7), 149-153.
-
ResearchGate. (2013). Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Part 2, Effects of Pigments and Accelerated Aging on the Identification of Proteinaceous Binding Media. [Link]
-
AKJournals. (2013). Different validated methods for determination of cefditoren pivoxil. [Link]
-
Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
ResearchGate. (2010). Determination of Cefditoren Pivoxil in bulk by RP-HPLC in presence of its degradation Products. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
- Google Patents. (2014).
Sources
- 1. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 3. Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. sciforschenonline.org [sciforschenonline.org]
- 6. mdpi.com [mdpi.com]
A Guide to the Structural Nuances of Cephalosporin Precursors: A Comparative Analysis of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
Introduction: The Architectural Blueprint of Antibiotic Efficacy
The remarkable therapeutic success of cephalosporin antibiotics is a testament to decades of sophisticated chemical engineering. These β-lactam antibiotics, structurally akin to penicillins, feature a core composed of a β-lactam ring fused to a six-membered dihydrothiazine ring, known as 7-aminocephalosporanic acid (7-ACA).[1][2] However, the vast diversity in their antibacterial spectrum and stability is primarily dictated by the nature of the side chains attached at the R1 (C-7) and R2 (C-3) positions.[1][3] The R1 side chain, in particular, is a critical determinant of the drug's potency, spectrum of activity, and stability against bacterial β-lactamase enzymes.[1][4]
This guide provides an in-depth structural comparison of key precursors used in the synthesis of these vital R1 side chains, with a primary focus on Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate . We will explore its unique structural features, compare it with other relevant precursors, and detail the analytical methodologies required for its definitive characterization. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships that begin long before the final antibiotic is assembled.
The Strategic Importance of the 2-Aminothiazole Oxime Moiety
Many third and fourth-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone, Ceftazidime) incorporate an R1 side chain featuring a 2-aminothiazole ring and an alkoxyimino or hydroxyimino group. This specific structural motif is not a coincidence; it is a direct result of extensive research to overcome β-lactamase-mediated resistance.
The key to this enhanced stability and potent activity lies in the geometry of the oxime group (C=N-OH). This group can exist as two geometric isomers: syn (also referred to as the Z-isomer) and anti (the E-isomer). It has been conclusively established that the syn-isomer of these cephalosporin compounds exhibits vastly superior antibacterial activity compared to the corresponding anti-isomer.[5] This preference is attributed to the specific three-dimensional conformation that the syn configuration imparts to the side chain, allowing for optimal binding to the penicillin-binding proteins (PBPs) in the bacterial cell wall while sterically hindering access by β-lactamase enzymes. Consequently, the stereoselective synthesis and rigorous structural confirmation of precursors like this compound in their desired syn (Z) configuration are paramount for the successful development of potent cephalosporin antibiotics.[6]
Part 1: Structural Elucidation Methodologies & Protocols
To ensure the correct chemical structure and, critically, the correct isomeric form of a precursor, a multi-pronged analytical approach is necessary. Each technique provides a unique piece of the structural puzzle.
X-Ray Crystallography: The Definitive 3D Structure
Causality: X-ray crystallography provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It is the gold standard for confirming molecular geometry, identifying isomers, and measuring bond lengths and angles, which can reveal subtle electronic and steric effects. For oxime-containing precursors, it can definitively resolve the syn vs. anti configuration.[9]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
Dissolve the synthesized precursor compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Employ a slow evaporation technique at room temperature, allowing the solvent to evaporate over several days to weeks, yielding single crystals suitable for diffraction.
-
Alternatively, use vapor diffusion by placing the solution in a small vial inside a larger sealed jar containing a more volatile anti-solvent.
-
-
Crystal Mounting:
-
Carefully select a well-formed, defect-free crystal under a microscope.
-
Mount the crystal on a cryoloop or glass fiber.
-
-
Data Collection:
-
Mount the crystal on a goniometer head in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibration and potential radiation damage.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides a definitive view of the molecule's conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isomer Identification in Solution
Causality: NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Crucially, the chemical shifts of atoms near the oxime group are sensitive to its stereochemistry, making NMR an indispensable tool for distinguishing between syn and anti isomers in a synthesized batch.[5]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the precursor sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[10]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Key signals to analyze include the thiazole ring proton, the ethyl group's quartet and triplet, and the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups.
-
Acquire a ¹³C NMR spectrum. This provides information on all unique carbon environments, including the carbonyl carbon of the ester and the C=N carbon of the oxime.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to understand proton-proton coupling.
-
Compare the chemical shifts to reference spectra or literature values. The chemical shift of the proton on the thiazole ring is often diagnostic for distinguishing syn and anti isomers due to differing spatial proximity to the oxime's hydroxyl group.[5] The syn isomer is the thermodynamically more stable and generally preferred product.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality: Mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the confirmation of its elemental composition and molecular weight.[11] High-resolution mass spectrometry (HRMS) can verify the molecular formula with high confidence. Furthermore, tandem MS (MS/MS) reveals characteristic fragmentation patterns that can serve as a structural fingerprint.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 µg/mL) of the precursor in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft method suitable for these types of molecules.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental formula (C₇H₉N₃O₃S for EATA).
-
-
Fragmentation Analysis (Optional):
-
Perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to identify characteristic losses (e.g., loss of the ethyl group, cleavage of the thiazole ring), which provides further structural confirmation.[11]
-
Part 2: A Comparative Structural Analysis
This section dissects the molecular architecture of this compound and contrasts it with other relevant cephalosporin precursors.
Focus Molecule: this compound (EATA)
EATA is a cornerstone precursor for many modern cephalosporins. Its structure is a careful assembly of functional groups, each contributing to its reactivity and the ultimate efficacy of the final antibiotic.
-
Molecular Formula: C₇H₉N₃O₃S[12]
-
IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate[12]
-
Key Structural Features:
-
2-Aminothiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, with an amino group at the 2-position. This ring is a common feature in potent cephalosporins.
-
Ethyl Ester Group: Provides a reactive site for coupling with the 7-ACA nucleus.
-
Hydroxyimino Group (Oxime): The critical C=N-OH moiety. As discussed, its geometry (syn or anti) is the most important structural aspect.
-
Caption: Molecular structure of this compound (EATA).
The Critical Isomerism: syn vs. anti
The orientation of the -OH group relative to the thiazole ring defines the isomer. In the biologically active syn (Z) isomer, the -OH group and the thiazole ring are on the same side of the C=N double bond. This specific arrangement is crucial for the final drug's efficacy.
Caption: Comparison of syn (Z) and anti (E) isomers of the oxime group.
Comparison with Alternative Precursors
| Precursor Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from EATA | Implication |
| This compound (EATA) | C₇H₉N₃O₃S | 215.23 | Reference Molecule | Precursor for 3rd/4th gen. cephalosporins with high β-lactamase stability. |
| Ethyl 2-aminothiazole-4-acetate | C₇H₁₀N₂O₂S | 186.23[13] | Lacks the hydroxyimino (=N-OH) group. The alpha-carbon is a methylene (-CH₂-). | Simpler structure, precursor for side chains without the oxime moiety. Results in antibiotics with lower stability to certain β-lactamases. |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Lacks the entire acetate side chain. It is the core heterocyclic ring. | A fundamental building block for constructing more complex aminothiazole-based precursors.[14] |
| Phenylglycine | C₈H₉NO₂ | 151.16 | Aromatic amino acid. Not a thiazole derivative. | Precursor for side chains of earlier generation cephalosporins (e.g., Cefaclor, Cephalexin). These antibiotics have a different spectrum of activity.[1] |
Workflow: From Precursor to Antibiotic
The precursor is not the final drug but a key component that is chemically attached to the cephalosporin nucleus (7-ACA). The process underscores the importance of having a structurally pure and correct precursor.
Caption: General workflow for incorporating a side-chain precursor into a cephalosporin.
Conclusion: Structure Begets Function
The structural analysis of cephalosporin precursors like this compound reveals that the foundation of a successful antibiotic is laid long before the final molecule is synthesized. The presence of the 2-aminothiazole ring and, most critically, the syn geometry of the hydroxyimino group are deliberate design choices that directly translate to enhanced β-lactamase stability and potent antibacterial activity in the resulting third and fourth-generation cephalosporins.
A rigorous, multi-technique approach combining X-ray crystallography, NMR spectroscopy, and mass spectrometry is not merely academic; it is an essential quality control system. It ensures that the architectural blueprint of the precursor is correct, thereby guaranteeing the integrity and efficacy of the final life-saving drug. For researchers in drug development, a deep understanding of these precursor structures is fundamental to innovating the next generation of antibiotics to combat evolving bacterial resistance.
References
-
Blumenthal, K. G., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Clinical Infectious Diseases. [Link]
-
Jeffres, M. (2017). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship. [Link]
-
Abdel-Wahab, B. F., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. [Link]
-
Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. PubChem Compound Database. [Link]
-
Trubiano, J. A., et al. (2017). Fig. 1 Rates of cross-reactivity between beta-lactam antibiotics. ResearchGate. [Link]
-
Wikipedia. (n.d.). Penicillin. [Link]
-
Vavia, P. R., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc. Journals. [Link]
- Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
-
Gaurav, K., et al. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Arshad, M. N., et al. (2019). X-ray experimental details of the oximino ester 5. ResearchGate. [Link]
-
Avanci, L. H., et al. (2010). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Journal of Applied Crystallography. [Link]
-
JETIR. (2019). Synthesis of Cephalosporin nucleus. Journal of Emerging Technologies and Innovative Research. [Link]
-
Barbhaiya, R. H. (1991). Recent analytical methods for cephalosporins in biological fluids. ResearchGate. [Link]
-
ResearchGate. (2014). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]
-
Wang, H., et al. (2015). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. [Link]
-
Hornback, W. J., et al. (2013). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment. Journal of Chemical Education. [Link]
-
PubMed. (1986). Synthesis and biological activities of the Z isomers of carbapenem antibiotics. [Link]
-
ResearchGate. (2015). X-ray crystallography experimental details. [Link]
-
Lotfi, T., & Bedia, G. M. (2018). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry. [Link]
- Google Patents. (1995).
-
National Institutes of Health. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC. [Link]
-
Al-Ostoot, F. H., et al. (2022). Simulation and Design of Anti and Syn Isomers of Mannich-Type Compounds Using DFT Calculations and Molecular Docking Analysis. Molecules. [Link]
-
ResearchGate. (2002). Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. [Link]
-
MDPI. (2023). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. [Link]
-
ResearchGate. (2004). Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes. [Link]
-
National Institutes of Health. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. [Link]
-
Wikipedia. (n.d.). Discovery and development of cephalosporins. [Link]
- Google Patents. (2005). WO2005016936A2 - Process for selective preparation of z-isomer of cefditoren and pharmaceutically acceptable salts and esters thereof.
-
Royal Society of Chemistry. (2021). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. [Link]
-
PubMed Central. (2024). Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte) via photoinduced isomerization. [Link]
-
Resonance. (2006). The Total Synthesis of Cephalosporin C. [Link]
-
ResearchGate. (2016). The syn-anti isomerism of the simple oxime group assuming that R1 takes... [Link]
-
ResearchGate. (2016). Synthesis, characterization and biological activities of cephalosporin metals complexes. [Link]
-
All About Chemistry. (2021). 5 Syn, Anti Nomenclature of Oximes | Stereochemistry of Oximes (Nitrogen Compounds). [Link]
-
YouTube. (2020). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]
Sources
- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 3. nps.org.au [nps.org.au]
- 4. idstewardship.com [idstewardship.com]
- 5. tsijournals.com [tsijournals.com]
- 6. EP0658558A1 - Separation of cephalosporin isomers - Google Patents [patents.google.com]
- 7. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate, a key building block in the synthesis of various pharmaceutical compounds, demands a rigorous and informed approach to its entire lifecycle, including its final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Foundational Knowledge: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis of our risk assessment and dictates the necessary safety controls. This compound is not benign; aggregated data from multiple suppliers submitted to the European Chemicals Agency (ECHA) provides a clear GHS classification.[1][2]
According to these reports, the compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation (H315).[1][2]
-
Serious Eye Irritant (Category 2): Causes serious eye irritation (H319).[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation (H335).[1][2]
These classifications necessitate that the compound be handled with appropriate personal protective equipment (PPE) and that waste be treated as hazardous.[3] The toxicological properties have not been fully investigated, which warrants a cautious approach.[4]
Pre-Disposal Operations: Assembling Your Toolkit
Proper preparation is the cornerstone of a safe disposal workflow. Rushing this stage introduces unnecessary risk. The following table summarizes the essential equipment and materials required before beginning any disposal procedure.
| Category | Item | Rationale & Key Specifications |
| Personal Protective Equipment (PPE) | Nitrile Gloves | Provides a barrier against skin contact. Double-gloving is recommended for extended handling. |
| Chemical Splash Goggles | Must be worn to prevent eye contact, which can cause serious irritation. | |
| Lab Coat | Protects skin and personal clothing from contamination. | |
| N95 Respirator (or higher) | Recommended, especially when handling the powder outside of a fume hood, to prevent respiratory tract irritation. | |
| Disposal & Cleanup Materials | Designated Hazardous Waste Container | Must be sealable, properly labeled, and made of a compatible material (e.g., HDPE). |
| Inert Absorbent Material | Vermiculite, sand, or silica gel.[5][6] Crucially, avoid combustible absorbents like sawdust. [5] | |
| Spark-Proof Tools | Use scoops or brushes made of non-sparking materials (e.g., plastic, beryllium copper) to prevent ignition of flammable vapors that may be present in the lab.[5][6] | |
| Waste Labels | Clearly indicate "Hazardous Waste" and list the chemical contents. | |
| Sealable Plastic Bags | For disposal of contaminated PPE and wipes. |
Core Disposal Protocols: A Step-by-Step Guide
The specific disposal procedure depends on the form of the waste. Below are detailed protocols for the most common scenarios encountered in a research environment.
Protocol A: Disposal of Unused or Expired Product
This protocol applies to the compound in its original container that is no longer needed. The primary principle is to avoid creating new waste streams or increasing hazard exposure.
-
Do Not Open: Keep the product in its original, sealed container. This minimizes exposure to the powder.
-
Inspect Container Integrity: Check that the container is not damaged or leaking. If the container integrity is compromised, it should be carefully placed within a larger, sealable container (over-packing).
-
Labeling: Ensure the original manufacturer's label is intact and legible. Affix a "Hazardous Waste" label as required by your institution's Environmental Health & Safety (EHS) department.
-
Segregation & Storage: Store the container in a designated hazardous waste accumulation area. Crucially, this area must be segregated from incompatible materials, particularly strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents, to prevent dangerous chemical reactions.[3][5][6]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.
Protocol B: Decontamination and Disposal of Contaminated Labware
This protocol covers items like glassware, spatulas, and magnetic stir bars that have come into direct contact with the compound.
-
Initial Rinse (in a fume hood): Carefully rinse the contaminated labware with a suitable organic solvent in which the compound is slightly soluble, such as methanol or DMSO.[7][8] This rinse should be performed in a designated waste beaker. The goal is to dissolve the solid residue.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste. Decant it into a designated, labeled hazardous waste container for halogen-free organic solvent waste.
-
Secondary Wash: Wash the labware with soap and water. This water should also be collected as aqueous hazardous waste, as it may contain residual amounts of the compound.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the labware to dry completely before returning it to general use.
Protocol C: Spill Management and Disposal
Accidental spills require an immediate, calm, and systematic response to mitigate exposure and prevent the spread of contamination.
-
Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated. If the spill is large or outside of a containment hood, evacuate the area and contact EHS immediately.
-
Don PPE: Before approaching the spill, don the full PPE outlined in the table above, including respiratory protection.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand or vermiculite.[5][6] This prevents the powder from becoming airborne. Do not use water, as this may spread the contamination.
-
Collect the Material: Using spark-proof tools, carefully scoop the mixture of absorbent and chemical into a designated hazardous waste container.[6] Avoid creating dust.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a solvent (as in Protocol B), followed by soap and water. All wipes and contaminated PPE (e.g., outer gloves) must be placed in a sealed plastic bag and disposed of in the solid hazardous waste container.
-
Label and Store: Seal and label the waste container and move it to the designated hazardous waste accumulation area for pickup.
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical workflow for managing waste containing this compound.
The Regulatory Imperative
This guide provides a scientifically grounded framework for disposal. However, it must be underscored that all waste disposal activities are governed by stringent regulations that can vary significantly. Chemical waste generators must consult and adhere to all local, state, and federal hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[3][6] Your institution's EHS department is your primary resource for navigating these specific legal requirements.
References
-
Safety Data Sheet: Acetic acid ethyl ester - Carl ROTH. Available at: [Link]
-
Fosthiazate - Substance Information - ECHA. European Chemicals Agency. Available at: [Link]
-
Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer. Available at: [Link]
-
Material Safety Data Sheet - Thiazole, 99% - Cole-Parmer. Available at: [Link]
-
This compound | C7H9N3O3S | CID 6401018 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - ChemBK. Available at: [Link]
Sources
- 1. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
